

LSN 3213128: A Technical Guide to a Novel AICARFT Inhibitor

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Compound of Interest		
Compound Name:	LSN 3213128	
Cat. No.:	B15586520	Get Quote

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Abstract

LSN 3213128 is a potent, selective, and orally bioavailable nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is a crucial enzyme in the de novo purine biosynthetic pathway, which is often upregulated in cancerous cells to meet the high demand for nucleotides required for proliferation.[2][3] By inhibiting AICARFT, LSN 3213128 disrupts purine synthesis, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) and subsequent antiproliferative effects in cancer cells.[2][4] This document provides a comprehensive overview of the structure, properties, mechanism of action, and preclinical anti-tumor activity of LSN 3213128.

Core Properties and Structure

LSN 3213128, with the chemical name N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, is a novel small molecule with significant potential in oncology research.[2]



Property	Value	Source
CAS Number	1941211-99-9	[1]
Molecular Formula	C17H16FN3O4S2	[1]
Molecular Weight	409.46 g/mol	[1]
Appearance	Off-white to pink solid	[1]
Solubility	DMSO: 83.33 mg/mL (203.51 mM)	[1]

Mechanism of Action and Signaling Pathway

LSN 3213128 exerts its anti-tumor effects by specifically targeting AICARFT, a folate-dependent enzyme in the purine biosynthesis pathway.[4] Inhibition of AICARFT leads to a significant increase in intracellular ZMP levels.[4][5] The accumulation of ZMP is associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can contribute to the observed growth inhibition in cancer cells.[4][5]

Figure 1. LSN 3213128 mechanism of action and downstream signaling.

In Vitro and In Vivo Efficacy

LSN 3213128 has demonstrated potent inhibitory activity against AICARFT and significant antiproliferative effects in various cancer cell lines.

Enzyme Inhibition and Cellular Potency



Parameter	Value	Cell Line/Condition	Source
AICARFT IC50	16 nM	Enzyme Assay	[1][4]
Cellular IC50	19 nM	-	[6]
NCI-H460 GI50	3470 nM	Standard RPMI medium	[1]
MDA-MB-231 GI50	44 nM	Standard RPMI medium	[1]
NCI-H460 ZMP EC50	8 nM	Low-folate medium	[1]
NCI-H460 ZMP EC50	356 nM	Standard RPMI medium	[1]

In Vivo Anti-Tumor Activity

Oral administration of **LSN 3213128** has been shown to inhibit tumor growth in xenograft models.

Animal Model	Dosage	Administration	Outcome	Source
Mouse MDA-MB- 231met2 xenograft	30-60 mg/kg	p.o., twice daily for 22 days	Tumor growth inhibition	[1]
Mouse NCI-H460 xenograft	-	Oral administration	Tumor growth inhibition	[4]
Syngeneic A9 tumor model	-	Oral administration	Tumor growth inhibition	[4]

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of **LSN 3213128**, based on published literature.

AICARFT Inhibition Assay



- Objective: To determine the in vitro inhibitory potency of LSN 3213128 against the AICARFT enzyme.
- Methodology: The assay measures the conversion of AICAR to FAICAR by recombinant human AICARFT. The reaction is typically initiated by the addition of the enzyme to a mixture containing AICAR, a folate co-substrate, and varying concentrations of the inhibitor. The reaction is quenched, and the product is quantified using methods such as HPLC or mass spectrometry to determine the IC50 value.

Cell Proliferation Assay (GI50 Determination)

- Objective: To assess the anti-proliferative effect of LSN 3213128 on cancer cell lines.
- Methodology: Cancer cells (e.g., NCI-H460, MDA-MB-231) are seeded in 96-well plates and treated with a range of LSN 3213128 concentrations for a specified period (e.g., 7 days).
 Cell viability is then measured using a colorimetric assay such as Alamar Blue or MTT. The GI50, the concentration at which 50% of cell growth is inhibited, is calculated from the doseresponse curve.

ZMP Accumulation Assay (EC50 Determination)

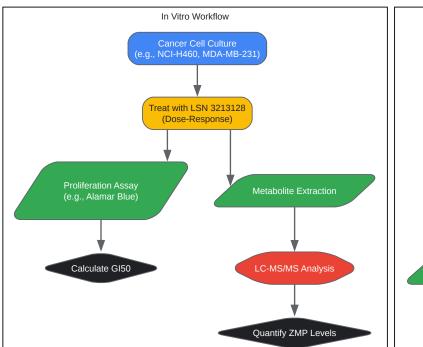
- Objective: To quantify the cellular target engagement by measuring the accumulation of ZMP following LSN 3213128 treatment.
- Methodology: Cells are treated with various concentrations of LSN 3213128. After
 incubation, intracellular metabolites are extracted, and the levels of ZMP are quantified using
 LC-MS/MS. The EC50, the concentration that produces 50% of the maximal ZMP
 accumulation, is then determined.

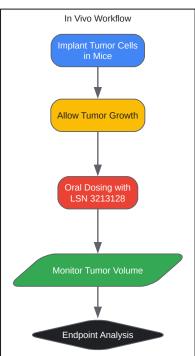
In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of LSN 3213128 in a living organism.
- Methodology: Human cancer cells (e.g., MDA-MB-231met2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. LSN 3213128 is administered orally at specified doses and schedules. Tumor volume is measured regularly throughout the study. At the end of the



study, tumors may be excised for further analysis, such as measuring intratumoral ZMP levels.





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